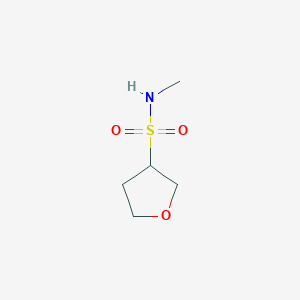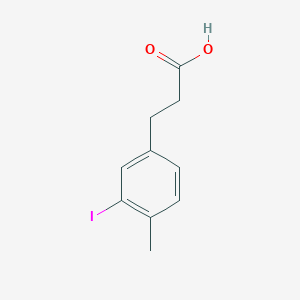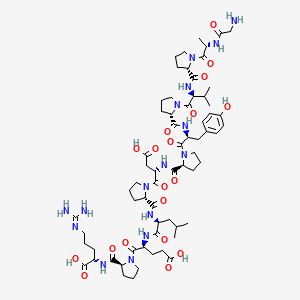
N-methyltetrahydrofuran-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyltetrahydrofuran-3-sulfonamide is an organosulfur compound with the molecular formula C5H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyltetrahydrofuran-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonamide. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of deep eutectic solvents (DESs) has also been explored for sustainable and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
N-methyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-methyltetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Industry: This compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of N-methyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria . The compound’s structure allows it to bind to the active site of the enzyme, preventing the normal substrate from accessing the site .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-methyltetrahydrofuran-3-sulfonamide include:
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group and are used as antibiotics.
Sulfonimidates: Compounds with a similar sulfur (VI) center but different substituents, used in asymmetric synthesis and as intermediates in organic synthesis.
Uniqueness
This compound is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other sulfonamides and allows for unique applications in synthesis and biological research .
Propiedades
Fórmula molecular |
C5H11NO3S |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
N-methyloxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3 |
Clave InChI |
BVHHQZBAPPRWMJ-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-2-methyl-](/img/structure/B12327481.png)
![tert-butyl (1S*,5S*,6S*)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxy](/img/structure/B12327489.png)
![Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate](/img/structure/B12327497.png)
![disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12327499.png)
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)


![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)

